5-(2-fluoroethoxy)pyridine-2-carboxylic acid
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Overview
Description
5-(2-fluoroethoxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoroethoxy)pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid as the starting material.
Fluoroethoxylation: The introduction of the fluoroethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting pyridine-2-carboxylic acid with 2-fluoroethanol in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(2-fluoroethoxy)pyridine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-fluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethoxybenzoic acid
- 2-Fluoroethoxypyridine
- 2-Fluoroethoxybenzoxazole
Uniqueness
5-(2-fluoroethoxy)pyridine-2-carboxylic acid is unique due to the presence of both a fluoroethoxy group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
5-(2-fluoroethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8FNO3/c9-3-4-13-6-1-2-7(8(11)12)10-5-6/h1-2,5H,3-4H2,(H,11,12) |
InChI Key |
MEGIFZCQVPACHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCF)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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